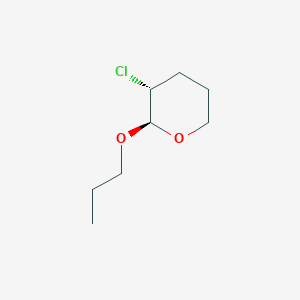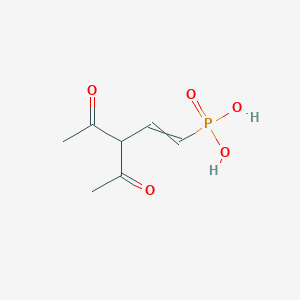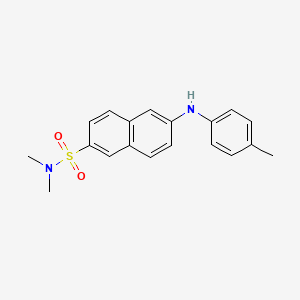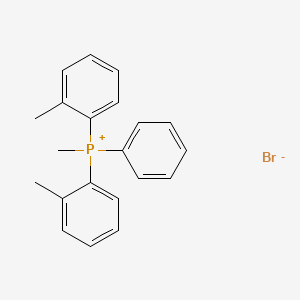
Lithium, (1-methoxy-1,2-propadienyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lithium, (1-methoxy-1,2-propadienyl)- typically involves the reaction of propargyl alcohol with methanol in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of an intermediate allene, which is then methylated to yield the desired product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous methanol
Catalyst: Sodium hydride or another strong base
Industrial Production Methods
Industrial production of Lithium, (1-methoxy-1,2-propadienyl)- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium, (1-methoxy-1,2-propadienyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form saturated ethers.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated ethers.
Substitution: Formation of various substituted propadienes.
Wissenschaftliche Forschungsanwendungen
Lithium, (1-methoxy-1,2-propadienyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Lithium, (1-methoxy-1,2-propadienyl)- involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can participate in cycloaddition reactions, forming cyclic compounds. The pathways involved include:
Nucleophilic Addition: The methoxy group can donate electrons, facilitating nucleophilic addition reactions.
Electrophilic Substitution: The compound can act as an electrophile, undergoing substitution reactions with nucleophiles.
Vergleich Mit ähnlichen Verbindungen
Lithium, (1-methoxy-1,2-propadienyl)- can be compared with other similar compounds such as:
1-Methoxy-1-propene: Similar structure but different reactivity due to the presence of a double bond instead of an allene.
1-Methoxy-2-propene: Another similar compound with different substitution patterns.
1-Methoxy-3-butene: A longer carbon chain with similar functional groups.
Uniqueness
The uniqueness of Lithium, (1-methoxy-1,2-propadienyl)- lies in its allene structure, which imparts distinct reactivity and stability compared to other methoxy-substituted alkenes. This makes it a valuable compound for various synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
61186-66-1 |
|---|---|
Molekularformel |
C4H5LiO |
Molekulargewicht |
76.0 g/mol |
IUPAC-Name |
lithium;1-methoxypropa-1,2-diene |
InChI |
InChI=1S/C4H5O.Li/c1-3-4-5-2;/h1H2,2H3;/q-1;+1 |
InChI-Schlüssel |
SJBAHIGWTXRKKC-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CO[C-]=C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diethyl [1-(methylsulfanyl)cyclohexyl]phosphonate](/img/structure/B14585118.png)
![5H-Pyrido[3,2-c]azepine-8-carboxamide, 6,7,8,9-tetrahydro-5-oxo-](/img/structure/B14585122.png)
![Tributyl[2-(2-methyloxiran-2-YL)ethoxy]stannane](/img/structure/B14585124.png)


![1-[7-(5-Hexylundecyl)-9H-fluoren-2-YL]pentan-1-one](/img/structure/B14585151.png)

![4-{2-[4-(2-Iminopyridin-1(2H)-yl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14585155.png)




![Morpholine, 4-[[3-methylene-2-(1-piperidinyl)-1-cyclohexen-1-yl]methyl]-](/img/structure/B14585188.png)
